molecular formula C20H38O2 B8070006 Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- CAS No. 678186-52-2

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-

Cat. No.: B8070006
CAS No.: 678186-52-2
M. Wt: 310.5 g/mol
InChI Key: WKDUVICSOMXTKJ-RBUKOAKNSA-N
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Description

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- (CAS 3971-54-8) is a cyclopropane-containing fatty acid methyl ester (FAME) with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.5 g/mol . It is structurally characterized by a cyclopropane ring at the 9,10-position of an octadecanoic acid backbone, esterified with a methyl group and substituted with a 2-octyl chain. The stereochemistry (1R,2S) denotes the cis configuration of the cyclopropane ring, which significantly influences its physicochemical properties and biological interactions .

This compound has been identified in diverse biological and environmental matrices, including blueberries (Vaccinium corymbosum), where its trans isomer was detected in post-harvest studies .

Properties

IUPAC Name

methyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDUVICSOMXTKJ-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464184
Record name Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678186-52-2
Record name Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Cyclopropaneoctanoic Acid

The carboxylic acid intermediate is esterified with methanol. Two methods dominate:

Acid-Catalyzed Esterification

  • Conditions : Sulfuric acid (1–5 mol%) in refluxing methanol (60–80°C, 4–6 hours).

  • Yield : 70–85% after purification by vacuum distillation.

  • Limitation : Risk of cyclopropane ring opening under strong acidic conditions.

Boron Trifluoride (BF₃)-Mediated Esterification

  • Conditions : BF₃-methanol complex (10% w/w) at 55°C for 90 minutes.

  • Advantage : Mild conditions preserve cyclopropane integrity.

  • Yield : >90% in model systems.

Direct Synthesis from Cyclopropaneoctanoic Acid Derivatives

Industrial-Scale Esterification

High-purity (1R,2S)-2-octylcyclopropaneoctanoic acid is esterified in continuous flow reactors:

  • Catalyst : Solid acid resins (e.g., Amberlyst-15) to avoid homogeneous acid waste.

  • Residence time : 30–60 minutes at 100–120°C.

  • Conversion : >95%, with inline distillation removing water.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate esterification:

  • Conditions : 300 W, 80°C, 15 minutes.

  • Yield : 88% with negligible racemization.

Alternative Routes via Halogenation-Elimination

A patent-derived method (CN104725228A) outlines a bromination-dehydrohalogenation sequence for cyclopropane synthesis, adaptable to this compound:

Bromination of 2-Octenoate Esters

  • Reagents : Bromine (1.05 equiv) in dichloromethane at 30°C.

  • Intermediate : 2,3-Dibromo-2-octyloctanoate (isolated via solvent evaporation).

Dehydrohalogenation

  • Base : Sodium hydroxide (2.2 equiv) in cyclohexane at 60°C.

  • Mechanism : E2 elimination forms the cyclopropane ring.

  • Yield : 35% (room for optimization).

High-Temperature Pyrolytic Methods

Pyrolysis of methyl linoleate at 430°C over acidic catalysts (e.g., H-ZSM-5 zeolite) generates cyclopropane derivatives as minor products:

  • Catalyst loading : 1 g per reaction.

  • Product distribution : Cyclopropaneoctanoic acid methyl ester constitutes 1.58% of total pyrolyzate.

  • Utility : Limited to analytical applications due to low yield.

Purification and Characterization

Distillation

  • Vacuum distillation : Boiling point 180–185°C at 1 mmHg.

  • Purity : >98% by GC-MS.

Chromatographic Methods

  • Flash chromatography : Silica gel with hexane/ethyl acetate (9:1).

  • HPLC : Chiral columns (e.g., Chiralpak IC) confirm enantiomeric excess >99%.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 0.28–0.45 (m, cyclopropane CH₂), 1.25 (br s, alkyl chain), 3.65 (s, OCH₃).

  • 13C NMR : 16.8 ppm (cyclopropane carbons), 174.2 ppm (ester carbonyl).

Industrial and Environmental Considerations

Scalability Challenges

  • Cyclopropanation : Catalyst cost and stereoselectivity trade-offs.

  • Waste streams : Bromine residues from halogenation routes require neutralization.

Green Chemistry Approaches

  • Solvent-free esterification : Ionic liquid catalysts under microwave activation.

  • Biocatalysis : Lipase-mediated esterification (theoretical yield 92%, pending experimental validation) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-9,10-Methyleneoctadecanoic Acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form different saturated derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features suggest several promising pharmaceutical applications:

  • Drug Development : Cyclopropaneoctanoic acid derivatives are being explored for their potential to modulate lipid metabolism. Their unique cyclopropane structure may influence metabolic pathways, making them candidates for drugs targeting obesity and metabolic disorders.
  • Biological Activity : Preliminary studies indicate that this compound may interact with biological membranes, potentially affecting cell signaling pathways. Its presence in human adipose tissue suggests a role in energy storage and utilization, which could be leveraged in therapeutic contexts .
  • Research Studies : Various studies have focused on the interactions of cyclopropaneoctanoic acid with cellular components. For instance, it has been identified as a significant metabolite in human tissues, leading to investigations into its role in metabolic processes and its safety profile for potential therapeutic use .

Food Industry Applications

In the food sector, cyclopropaneoctanoic acid, 2-octyl-, methyl ester can serve as:

  • Flavoring Agent : Due to its unique chemical properties, it may be utilized as a flavor enhancer in food products. Its fatty acid methyl ester classification allows it to blend well with various food matrices.

Case Studies and Research Findings

Several case studies highlight the applications and effects of cyclopropaneoctanoic acid:

  • Metabolic Studies : Research has documented the identification of this compound in human adipose tissue, suggesting its involvement in lipid metabolism. Studies employing NMR characterization have provided insights into its structural dynamics and interactions within biological systems .
  • Toxicological Assessments : Safety profiles are being evaluated through various assays to determine the compound's effects on human health and its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of cis-9,10-Methyleneoctadecanoic Acid methyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It stimulates DNA synthesis in rat hepatocytes by activating specific signaling pathways that promote cell proliferation. The compound also interacts with various enzymes involved in lipid metabolism, thereby affecting metabolic processes .

Comparison with Similar Compounds

Cyclopropaneoctanoic Acid 2-Hexyl (CPOA2H)

  • Molecular Formula : Likely C₁₇H₃₂O₂ (inferred from alkyl chain reduction).
  • Key Features: Found in human adipose tissue and serum, with levels comparable to arachidonic acid . Initially confused with cis-10-heptadecenoic acid methyl ester due to identical retention times (RT) and near-identical electron ionization mass spectra (EI-MS) in GC-MS analyses . Differentiation required synthesis of picolinyl esters for unambiguous identification . Linked to metabolic conditions such as hypertriglyceridemia and chronic kidney disease .
Parameter Target Compound (1R,2S) CPOA2H cis-10-Heptadecenoic Acid Methyl Ester
Molecular Formula C₂₀H₃₈O₂ C₁₇H₃₂O₂ C₁₈H₃₄O₂
Cyclopropane Ring Present (cis-9,10) Present (position varies) Absent
Retention Time (GC-MS) ~49.42 min Matches cis-10-heptadecenoic acid ~22–23 min
Biological Role Plant-associated Lipid metabolism, disease marker Unsaturated fatty acid precursor

Trans Isomer of Target Compound

  • Key Features :
    • Detected in blueberries treated with post-harvest antifungal agents, though at lower concentrations compared to its cis counterpart .
    • Exhibits distinct RT (40.44 min) in GC-MS under specific conditions, highlighting stereochemical impacts on chromatographic behavior .

Oleic Acid (cis-9-Octadecenoic Acid)

  • Molecular Formula : C₁₈H₃₄O₂ .
  • Comparison :
    • Lacks a cyclopropane ring, resulting in higher flexibility and lower melting point.
    • RT ~40.22 min in GC-MS, shorter than the target compound due to increased polarity .
    • Ubiquitous in plant and animal lipids, contrasting with the niche occurrence of cyclopropane derivatives .

cis-9,10-Methyleneoctadecanoic Acid

  • Synonym: Non-methylated form of the target compound.
  • Molecular Formula : C₁₉H₃₆O₂ , molecular weight 296.49 g/mol .
  • Key Distinction : Free acid form with a cyclopropane ring; methyl esterification in the target compound enhances volatility for GC-MS analysis.

Analytical Challenges and Differentiation Strategies

  • Retention Time Overlap: CPOA2H and cis-10-heptadecenoic acid methyl ester share identical RTs, necessitating advanced techniques like picolinyl ester derivatization or high-resolution MS for differentiation .
  • Stereochemical Sensitivity: The (1R,2S) configuration of the target compound requires chiral chromatography or nuclear magnetic resonance (NMR) for unambiguous identification, unlike non-cyclopropane analogs .
  • Biosynthetic Pathways : Cyclopropane rings in such compounds are synthesized via cyclopropane synthase in bacteria and plants, unlike unsaturated fatty acids formed by desaturases .

Biological Activity

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S) is a fatty acid derivative that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its identification in human tissues, antimicrobial properties, and effects on cellular processes.

Chemical Structure and Identification

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester is characterized by a cyclopropane ring within its fatty acid structure. This compound has been identified in various biological matrices, including human adipose tissue and serum. Studies have shown that it constitutes approximately 0.4% of total fatty acids in human adipose tissue and about 0.2% in serum . Its presence has also been confirmed in the adipose tissue and serum of rats, indicating a potential physiological relevance across species.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of cyclopropaneoctanoic acid derivatives. In one study, the compound exhibited low inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with inhibition zones ranging from 9 mm to 11 mm . This suggests that while the compound may not be highly potent as an antimicrobial agent, it could still contribute to broader antimicrobial strategies when used in conjunction with other agents.

Effects on Cellular Processes

Cyclopropaneoctanoic acid derivatives have been implicated in various cellular activities. For instance, a related compound, 2-hexyl-cyclopropanedecanoic acid, was found to enhance cyclooxygenase activity in human cells . Additionally, studies indicate that cyclopropane fatty acids can influence actomyosin ATPase activity in cardiac tissues, potentially affecting muscle contraction dynamics .

Impact on Lipid Metabolism

The presence of cyclopropane fatty acids in human adipose tissue suggests a role in lipid metabolism. The identification of these compounds within triacylglycerols and phospholipids indicates they may participate in cellular signaling pathways related to lipid storage and mobilization . Furthermore, alterations in the levels of these fatty acids have been observed under dietary restrictions, hinting at their involvement in metabolic responses .

Data Summary

The following table summarizes key findings related to the biological activity of cyclopropaneoctanoic acid, 2-octyl-, methyl ester:

Biological Activity Observation Reference
Presence in Human Adipose Tissue~0.4% of total fatty acids
Antimicrobial ActivityInhibition zones: 9-11 mm against various bacteria
Effect on Cyclooxygenase ActivityIncreased activity observed
Influence on Actomyosin ATPaseInhibition noted in guinea pig myocardium
Dietary Impact on LevelsDecreased levels observed under restricted diet

Case Studies

  • Human Adipose Tissue Analysis : A study involving obese women during bariatric surgery identified cyclopropaneoctanoic acid among other fatty acids. The analysis employed gas chromatography-mass spectrometry (GC-MS) to confirm its presence and quantify its concentration .
  • Metabolic Effects in Rats : Research demonstrated that dietary modifications led to changes in the levels of cyclopropane fatty acids in rat adipose tissue. This indicates a potential regulatory role these compounds may play concerning energy balance and metabolism .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2S)-cyclopropaneoctanoic acid, 2-octyl-, methyl ester, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclopropanation of unsaturated fatty acid precursors using cyclopropane synthase in bacterial systems . For enantioselective synthesis, asymmetric phase-transfer catalysis (PTC) is effective. For example, chiral catalysts like cinchonidine derivatives can achieve up to 84% enantiomeric excess (ee) in cyclopropane intermediates . Post-synthesis, supercritical fluid chromatography (SFC) and crystallization (e.g., tosylate salt formation) are used to upgrade chiral purity .

Q. How is this compound identified and quantified in biological matrices like plant extracts or human tissues?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Derivatization (e.g., picolinyl ester formation) enhances detection sensitivity . Retention times and electron ionization mass spectra (e.g., m/z patterns) are compared against synthetic standards (Fig. 5 in ). In plant extracts, peak area percentages (e.g., 4.665% in E. paniculata) indicate relative abundance .

Q. What are the known biological activities of this compound, and how are they validated experimentally?

  • Methodological Answer : Antimicrobial and anti-inflammatory activities are reported via in vitro assays. For antimicrobial testing, minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria are used . Anti-inflammatory activity is validated via cyclooxygenase (COX) inhibition or cytokine suppression models. Note: Low abundance in natural extracts (e.g., 4.665% ) may necessitate synthetic scaling for dose-response studies.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,2S vs. 1S,2R) affect the compound’s bioactivity and metabolic stability?

  • Methodological Answer : Stereochemistry impacts receptor binding and enzymatic degradation. Use nuclear magnetic resonance (NMR) and X-ray crystallography to resolve configurations. Comparative bioassays (e.g., antimicrobial IC₅₀) between enantiomers reveal activity differences. For metabolic stability, incubate enantiomers with liver microsomes and analyze degradation via LC-MS .

Q. What analytical challenges arise in distinguishing this compound from structurally similar cyclopropane fatty acid esters?

  • Methodological Answer : Co-elution in GC-MS is common. Use high-resolution MS (HRMS) to differentiate via exact mass (e.g., C₂₀H₃₈O₂, MW 310.5 ). Tandem MS (MS/MS) fragments cyclopropane rings uniquely (e.g., m/z 98 for cyclopropane-CH₂+ ). For isomeric separation, employ chiral columns or ion mobility spectrometry.

Q. How can contradictions between low natural abundance and reported bioactivity be resolved?

  • Methodological Answer : Synergistic effects in crude extracts may amplify activity. Fractionate extracts (e.g., silica gel chromatography) and test individual fractions . Alternatively, synthesize the compound and compare isolated vs. extract-embedded efficacy. Dose-response curves (e.g., MIC values) clarify potency thresholds .

Q. What are the mechanistic pathways for cyclopropane ring formation in synthetic vs. biosynthetic routes?

  • Methodological Answer : Biosynthesis involves methyltransferase activity on unsaturated fatty acids, followed by cyclization . In synthetic routes, transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or carbene insertion is used. Isotopic labeling (¹³C) tracks carbon origins in both pathways .

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